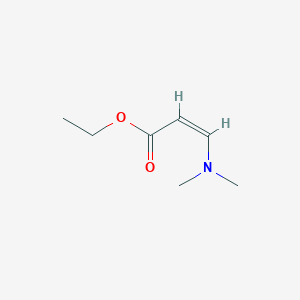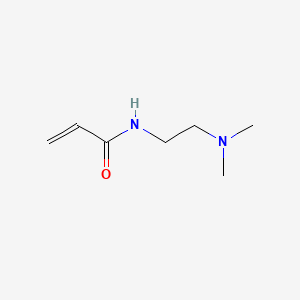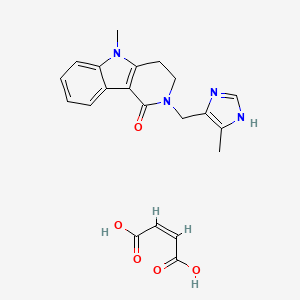
Alosetron (Z)-2-butenedioate
Descripción general
Descripción
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe chronic irritable bowel syndrome (IBS) in women who have diarrhea as their main symptom . This medicine is only used in severe cases of IBS that have not responded to other therapy .
Synthesis Analysis
An oxidative photocyclisation of N-arylenaminones to indoles is described, that mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines. Its value is exemplified with new approaches to the WHO-listed APIs ondansetron and alosetron .Molecular Structure Analysis
Alosetron has a molecular formula of C17H18N4O . The molecular weight is 294.351 Da . The structure of Alosetron is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .Chemical Reactions Analysis
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .Physical And Chemical Properties Analysis
Alosetron is a small molecule with a chemical formula of C17H18N4O . It has a molecular weight of 294.351 Da . The structure of Alosetron is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Applications
Alosetron is a potent and selective serotonin 5-HT3 receptor antagonist, primarily investigated for its efficacy in treating irritable bowel syndrome (IBS). Clinical studies highlight its potential in increasing colonic compliance and delaying colonic transit in IBS patients, as well as increasing basal jejunal water and electrolyte absorption in healthy volunteers (Gunput, 1999). Its therapeutic application in non-constipated IBS, particularly in female patients, is supported by evidence of relief in abdominal pain and discomfort, as well as normalization of bowel function (Camilleri, 2000).
Pharmacokinetics and Metabolism
Alosetron exhibits rapid absorption upon oral administration and shows extensive metabolism primarily through N-demethylation, hydroxylation, and oxidation processes. Its bioavailability is approximately 60%, and it demonstrates a plasma half-life of around 1.5 hours. Notably, alosetron serum concentrations are found to be 30 - 50% higher in females compared to males (Mayer & Bradesi, 2003).
Mechanism of Action
Alosetron's mechanism involves selective antagonism of the 5-HT3 receptors. This action is evident in its potent inhibition of the depolarization produced by 5-HT in rat vagus nerve studies. It also demonstrated efficacy in normalizing perturbed small intestinal propulsion, which aligns with its clinical effects observed in IBS patients (Clayton et al., 1999).
Clinical Efficacy in Irritable Bowel Syndrome
A meta-analysis of randomized controlled trials focusing on alosetron's efficacy in IBS reported that it significantly impacts global symptoms, and pain and discomfort in non-constipated IBS female patients. The pooled odds ratio for adequate relief of pain or global symptoms improvement was 1.81, indicating a notable effect in symptom management (Cremonini, Delgado-Aros, & Camilleri, 2003).
Potential in Psychiatric Applications
While alosetron's application in humans has been largely restricted to IBS, animal models have shown it to be active in conditions such as anxiety, psychosis, and cognitive impairment, suggesting potential wider applications in psychiatric disorders (Camilleri, 2000).
Mecanismo De Acción
Safety and Hazards
Alosetron has been associated with serious GI adverse reactions, including ischemic colitis and serious complications of constipation . These reactions have resulted in hospitalization, and, rarely, blood transfusion, surgery, and death . Alosetron should be discontinued immediately in patients who develop constipation or symptoms of ischemic colitis .
Direcciones Futuras
Alosetron was voluntarily withdrawn from the US market in November 2000 by the manufacturer due to numerous reports of severe adverse effects, including ischemic colitis, severely obstructed or ruptured bowel, and death . In June 2002, the FDA approved a supplemental new drug application allowing the remarketing of the drug under restricted conditions of use . These restrictions aim to ensure a safer use of the drug with a more favourable safety profile .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGTDZMQXRLAW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575770 | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alosetron (Z)-2-butenedioate | |
CAS RN |
122852-43-1 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)
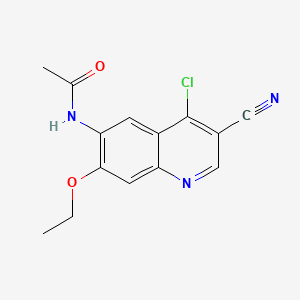
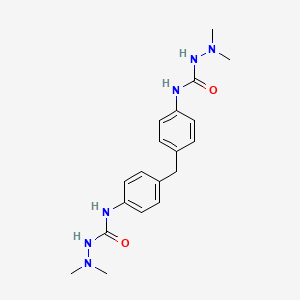


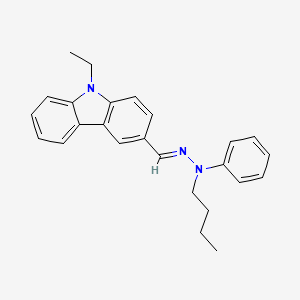
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)


